4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole
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Overview
Description
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole is a heterocyclic compound that features both an indole and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole typically involves the formation of the indole and pyrazole rings through various cyclization reactions. One common method involves the condensation of an appropriate hydrazine derivative with a suitable indole precursor under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(1H-pyrazol-1-yl)phenylboronic acid: Similar in structure but with a boronic acid group instead of an indole ring.
1-(4-Methoxyphenyl)-3-(1H-pyrazol-3-yl)urea: Contains a urea group instead of an indole ring.
Uniqueness
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole is unique due to its combination of an indole and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Properties
CAS No. |
827317-43-1 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-methoxy-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C12H11N3O/c1-16-12-4-2-3-9-8(12)7-11(14-9)10-5-6-13-15-10/h2-7,14H,1H3,(H,13,15) |
InChI Key |
NQHWJQCORJIHKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
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